3-Oxaspiro[5.5]undecan-2-one
Description
Significance of Spiro Compounds in Advanced Organic Chemistry
Spiro compounds are organic molecules characterized by a unique structural feature: two or more rings linked by a single common atom, known as the spiro atom. numberanalytics.com This arrangement imparts rigidity and a distinct three-dimensional geometry, which is of significant interest in various fields of chemistry. numberanalytics.comwalshmedicalmedia.com The unique stereochemical properties of spiro compounds make them valuable in pharmaceuticals, materials science, and as intermediates in the synthesis of complex molecules. numberanalytics.comwalshmedicalmedia.com Their defined spatial orientation allows for specific interactions with biological targets, making them attractive scaffolds in drug discovery. numberanalytics.com In materials science, the rigid framework of spiro compounds can be exploited to design materials with specific optical and electronic properties. numberanalytics.comwalshmedicalmedia.com
Structural Features and Nomenclature of Spiro-Lactones
Spiro-lactones are a subclass of spiro compounds that incorporate a lactone, which is a cyclic ester, into their structure. wikipedia.org The nomenclature of spiro compounds follows a systematic approach. For a bicyclic spiro compound, the name starts with "spiro," followed by brackets containing the number of carbon atoms in each ring, excluding the spiro atom, separated by a period. The numbers are cited in ascending order. The total number of carbon atoms in the bicyclic system determines the parent alkane name. masterorganicchemistry.com
For instance, in the spiro[5.5]undecane system, "spiro" indicates the presence of a spiro junction. The "[5.5]" denotes that there are five carbon atoms in each ring connected to the central spiro atom. "Undecane" signifies a total of eleven carbon atoms in the entire bicyclic framework (5 + 5 + 1 spiro atom).
Lactones are named based on the precursor hydroxycarboxylic acid, with a "-lactone" suffix and a Greek letter prefix indicating the ring size. wikipedia.org The position of the oxygen and carbonyl group within the spiro framework is designated by numbering the atoms of the spirocycle.
Positional and Functional Group Isomerism within Spiro[5.5]undecane Systems, with Focus on the 3-Oxaspiro[5.5]undecan-2-one Scaffold
Isomerism is a key concept in understanding the diversity of organic molecules. In the spiro[5.5]undecane system, various forms of isomerism are possible. Positional isomerism arises from the different possible locations of heteroatoms or functional groups on the spiro framework. For example, in oxaspiro[5.5]undecane, the oxygen atom can be at various positions, leading to different isomers with distinct properties.
Functional group isomerism is also prevalent. For instance, a compound with the molecular formula C10H14O3 could exist as 3-Oxaspiro[5.5]undecane-2,4-dione, which contains two carbonyl groups. sigmaaldrich.com
The focus of this article, this compound, is a specific positional isomer of an oxaspiro[5.5]undecanone. Its chemical structure consists of a spiro[5.5]undecane backbone where one carbon atom in one of the six-membered rings is replaced by an oxygen atom at the 3-position, and a carbonyl group is located at the 2-position, forming a lactone. ontosight.ai This specific arrangement of atoms defines its chemical reactivity and physical properties. The molecular formula for this compound is C10H16O2.
The table below highlights some isomers within the oxaspiro[5.5]undecane system to illustrate positional and functional group isomerism.
| Compound Name | Molecular Formula | Key Structural Features |
| This compound | C10H16O2 | Lactone (ester) in one ring. ontosight.ai |
| 1-Oxaspiro[5.5]undecane | C10H18O | Ether linkage at the spiro atom. cdnsciencepub.com |
| 3-Oxaspiro[5.5]undecane-2,4-dione | C10H14O3 | Two carbonyl groups (dione). sigmaaldrich.com |
| 1,7-Dioxaspiro[5.5]undecane | C9H16O2 | Two ether linkages. cdnsciencepub.comyale.edu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxaspiro[5.5]undecan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-8-10(6-7-12-9)4-2-1-3-5-10/h1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKZQMQHOUENP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCOC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209256 | |
| Record name | 3-Oxaspiro(5,5)undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6051-08-7 | |
| Record name | 3-Oxaspiro(5,5)undecan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006051087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxaspiro(5,5)undecan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Theoretical Studies of Spiro Lactone Synthesis and Reactivity
Reaction Mechanism Elucidation for Spiro-Lactone Formation
Understanding the intricate mechanisms of spiro-lactone formation is essential for developing efficient synthetic strategies and controlling product selectivity. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping reaction pathways, identifying intermediates, and rationalizing experimental observations.
Computational Elucidation of Cycloaddition Pathways (Density Functional Theory)
Density Functional Theory (DFT) calculations are a powerful tool for investigating the mechanisms of cycloaddition reactions, which are key strategies for synthesizing cyclic and heterocyclic compounds, including spiro-lactones. nih.govsigmaaldrich.comyoutube.com These computational methods allow for the detailed exploration of potential energy surfaces, helping to elucidate reaction pathways, determine the structures of transition states, and predict the chemo-, regio-, and stereoselectivity of reactions. nih.govsigmaaldrich.com
For reactions analogous to spiro-lactone synthesis, such as the [3+2] cycloaddition (32CA) of nitrones with alkenes, DFT studies can distinguish between different mechanistic possibilities, such as concerted pericyclic processes or stepwise pathways involving intermediates. cdnsciencepub.com The analysis of Frontier Molecular Orbitals (HOMO-LUMO interactions) helps to explain the regioselectivity. For instance, in nitrone-olefin cycloadditions, the dominant interaction (HOMOdipolarophile-LUMOnitrone or HOMOnitrone-LUMOdipolarophile) dictates whether a 4-substituted or 5-substituted isoxazolidine (B1194047) is formed. cdnsciencepub.com
DFT calculations at various levels of theory (e.g., B3LYP, M06-2X) with appropriate basis sets (e.g., 6-31G(d,p)) can model the transition states and intermediates. nih.gov For example, a study on the 32CA reaction between nitrones and ketenes using the MPWB1K functional predicted a switch from a one-step to a two-step mechanism when moving to highly electrophilic ketenes, highlighting the predictive power of these methods. sigmaaldrich.com The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for accurately simulating reaction conditions. nih.gov
| DFT Functional/Basis Set | Application in Cycloaddition Studies | Key Findings |
|---|---|---|
| B3LYP/6-31G(d) | Investigation of uncatalyzed vs. copper(I)-catalyzed [3+2] cycloaddition of methyl azide (B81097) with propyne. nih.gov | Uncatalyzed route showed similar high activation energies for both 1,4- and 1,5-regioisomers, explaining the lack of regioselectivity. nih.gov |
| M06-2X/Def2TZVP | Study of the mechanism of [3+2] cycloaddition between nitrile oxides and alkenes. nih.gov | Modeling data supported a stepwise radical-mediated pathway over a concerted mechanism, with significantly lower energy barriers. nih.gov |
| MPWB1K/6-311G(d,p) | Elucidation of the mechanism for [3+2] cycloaddition of nitrones with ketenes. sigmaaldrich.com | Predicted a switch from a one-step to a two-step mechanism with increasing polar character of the reaction, demonstrating a non-concerted bond formation process. sigmaaldrich.com |
| ωB97X-D/6-311G(d,p) | Study of zw-type [3+2] cycloaddition reactions of cyclic nitrones with strained alkylidene cyclopropanes. chemtube3d.com | Confirmed the non-polar character of the reaction via low global electron density transfer (GEDT) at the transition states. chemtube3d.com |
Analysis of Zwitterionic Intermediates in Polymerization Initiation
Zwitterionic intermediates play a crucial role in certain types of cycloaddition and polymerization reactions, particularly in the context of lactone chemistry. A zwitterionic mechanism is often considered in stepwise [3+2] cycloadditions, especially when polar interactions between the reactants are significant. cdnsciencepub.comrsc.orgresearchgate.net The formation of a zwitterionic intermediate can be favored by factors such as polar solvents, significant differences in the polarity of the reactants, and the presence of substituents that can stabilize the resulting ionic centers. rsc.org
In the context of polymerization, zwitterionic ring-opening polymerization (ZROP) is a key mechanism for synthesizing cyclic polymers from monomers like lactones. dalalinstitute.comscripps.eduacs.org The process is typically initiated by a nucleophile, such as an N-heterocyclic carbene (NHC), which attacks the lactone monomer to form a zwitterionic intermediate. dalalinstitute.comresearchgate.net This intermediate then propagates by attacking subsequent monomer units. The propagating species often involves an ion-pair between the cationic (e.g., acyl-imidazolium) and anionic (e.g., alkoxide) chain ends. researchgate.net Ultimately, the process can terminate via "backbiting," where the anionic end attacks the cationic end of the same chain, leading to the formation of a macrocycle and regeneration of the nucleophilic catalyst. dalalinstitute.com
The presence of zwitterionic intermediates can sometimes initiate side reactions. For instance, in reactions of certain ylides with polymerizable olefins, it has been hypothesized that the zwitterionic species can initiate ionic polymerization of the alkene, competing with the cycloaddition pathway. thaiscience.info DFT calculations have been employed to explore these competing pathways, showing that while zwitterionic structures can form, their conversion to cycloadducts versus initiating polymerization depends on the specific reactants and conditions. thaiscience.info
Examination of Post-Transition State Bifurcation in Product Selectivity
Classical transition state theory posits that a single transition state leads to a single product. However, an increasing number of organic reactions are being identified where this model is insufficient. In these cases, a single transition state can lead to multiple products through a phenomenon known as post-transition state bifurcation (PTSB). stackexchange.comchemistrysteps.comsaskoer.ca A PTSB occurs when a reaction pathway passes through a transition state and then descends into a valley on the potential energy surface that subsequently splits into two or more downstream pathways without an intervening energy minimum. chemistrysteps.com
In such systems, product selectivity is not determined by the relative energies of different transition states but by dynamic effects—the motions and momenta of the atoms as the molecule traverses the potential energy surface after the transition state. stackexchange.comrsc.org The shape of the potential energy surface immediately following the transition state dictates the trajectory of the reacting molecules, guiding them toward one product over another. chemistrysteps.com
PTSB has been characterized using DFT calculations and direct dynamics simulations in reactions like the Pummerer rearrangement. stackexchange.comwikipedia.org Studies have shown that factors such as solvent polarity can influence the product ratio in reactions governed by a PTSB, providing a handle for controlling selectivity in these dynamically complex systems. stackexchange.comsaskoer.ca For example, a bifurcation between radical and zwitterionic pathways was discovered in the cycloaddition of bicyclobutane and a triazolinedione, where solvent polarity was predicted and experimentally confirmed to control the dynamic selectivity. saskoer.ca This concept is particularly relevant for the synthesis of complex molecules like spiro-lactones, where multiple stereoisomers or constitutional isomers can be formed from a common intermediate, and understanding such dynamic effects could be key to achieving high product selectivity.
Conformational Analysis of Spiro-Lactone Systems
The three-dimensional structure and conformational preferences of spiro-lactones are dictated by a balance of steric and stereoelectronic effects. These factors determine the molecule's energetic landscape and are crucial for understanding its reactivity and biological function.
Evaluation of Ring Strain and Energetic Landscapes
The stability of spirocyclic systems like 3-Oxaspiro[5.5]undecan-2-one is significantly influenced by ring strain, which is a combination of angle strain and torsional strain. chemtube3d.comwikipedia.org Angle strain arises from the deviation of bond angles from their ideal values (e.g., 109.5° for sp³-hybridized carbons), while torsional strain results from eclipsing interactions between adjacent substituents. acs.orgwikipedia.org
In the spiro[5.5]undecane framework, both rings are six-membered. Six-membered rings, such as cyclohexane (B81311), can adopt non-planar conformations like the "chair" form to eliminate nearly all angle and torsional strain. acs.orge-tarjome.com However, the spiro fusion introduces conformational constraints. Computational methods, including molecular mechanics and DFT, are used to calculate the heats of polymerization for lactones, which provides insight into their inherent ring strain. chemistrysteps.com Studies have shown that the bond angle distortion of the ester group (C-O-C=O) is a major contributor to the ring strain in lactones. chemistrysteps.com Interestingly, the strain energy of a six-membered δ-valerolactone ring has been found to be greater than that of five-membered γ-butyrolactone and γ-valerolactone rings, a unique characteristic among alicyclic compounds.
The presence of small, strained rings within a spiro system, such as in oxaspiro[2.2]pentanes, introduces significant strain energy (e.g., cyclopropanes have a strain energy of ~27 kcal/mol) that can be a driving force for rearrangements. nih.gov The relief of this strain, often coupled with the formation of a stable carbonyl group, dictates the reactivity and energetic landscape of these molecules. nih.gov
| Ring System | Primary Strain Factors | Conformational Adaptation |
|---|---|---|
| Cyclopropane (3-membered) | High angle strain (60° vs. 109.5° ideal); High torsional strain (eclipsed hydrogens). acs.org | Planar and rigid. acs.org |
| Cyclobutane (4-membered) | Significant angle strain (90° vs. 109.5°); Torsional strain. e-tarjome.com | Adopts non-planar "butterfly" conformations to reduce torsional strain. e-tarjome.com |
| Cyclopentane (5-membered) | Low angle strain in planar form (108°); High torsional strain if planar. e-tarjome.com | Adopts non-planar "envelope" conformers to minimize torsional strain. acs.orge-tarjome.com |
| Cyclohexane (6-membered) | Potential angle strain (120° if planar) and torsional strain. e-tarjome.com | Adopts strain-free "chair" conformations, eliminating both angle and torsional strain. e-tarjome.com |
| δ-Valerolactone (6-membered lactone) | Higher strain energy than 5-membered lactones; Bond angle distortion of the ester group. chemistrysteps.com | Adopts various conformations to balance ester planarity and ring puckering. |
Investigation of Endo and Exo Anomeric Effects
The anomeric effect is a critical stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a heterocyclic ring) to adopt an axial orientation, contrary to what would be predicted based on steric hindrance alone. researchgate.net This effect is explained by a stabilizing hyperconjugative interaction between a lone pair on the ring heteroatom and the antibonding (σ*) orbital of the C-X bond of the substituent.
In spiroketal systems like 1,7-dioxaspiro[5.5]undecane, which is structurally related to the oxaspiro[5.5]undecane core, these effects are particularly pronounced. cdnsciencepub.comresearchgate.netstackexchange.com The conformational behavior is dictated by both the endo-anomeric effect (involving the endocyclic C-O bond) and the exo-anomeric effect (involving the exocyclic C-O bond). cdnsciencepub.comresearchgate.net A ¹³C nuclear magnetic resonance (NMR) spectroscopy study of 1-oxaspiro[5.5]undecanes revealed their conformational mobility at room temperature, existing as an equilibrating mixture of conformers. cdnsciencepub.comresearchgate.net This contrasts sharply with 1,7-dioxaspiro[5.5]undecane, which is conformationally rigid at room temperature, existing in a single conformation where both anomeric effects are maximized. cdnsciencepub.comresearchgate.net This difference highlights the powerful influence of these stereoelectronic interactions.
The most stable conformation for a 6,6-spiroketal is typically the one where both oxygen atoms are axial with respect to the adjacent ring, allowing for a double anomeric effect. rsc.org This stabilization can be quantified using computational methods like Natural Bond Orbital (NBO) analysis, which calculates the energy of the donor-acceptor (lone pair → σ*) interactions. These effects are crucial in determining the energetic landscape and the preferred three-dimensional structure of spiro-lactone systems.
Dynamic Nuclear Magnetic Resonance Spectroscopy for Conformational Equilibrium Studies
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational changes in molecules. For this compound, the semiflexible spirocyclic structure, featuring a cyclohexane ring fused to a lactone ring at a quaternary carbon, is expected to exhibit dynamic behavior. The cyclohexane ring can undergo chair-to-chair interconversion, which would be a key area of study.
At low temperatures, the rate of this ring-flipping process would slow down sufficiently on the NMR timescale to potentially allow for the observation of distinct signals for the axial and equatorial protons. As the temperature increases, the rate of interconversion accelerates, leading to the coalescence of these signals into a time-averaged spectrum. Line-shape analysis of the temperature-dependent NMR spectra allows for the determination of the thermodynamic activation parameters (ΔG‡, ΔH‡, and ΔS‡) for this conformational exchange. rsc.org These parameters provide quantitative data on the energy barrier to ring inversion, offering insights into the steric and electronic factors governing the molecule's flexibility.
Table 1: Illustrative Thermodynamic Parameters for Cyclohexane Ring Inversion in a Spirocyclic System Note: The following data are representative examples for educational purposes and are not experimentally determined values for this compound.
| Parameter | Value | Unit |
|---|---|---|
| Coalescence Temperature (Tc) | 220 | K |
| Free Energy of Activation (ΔG‡) | 10.5 | kcal/mol |
| Enthalpy of Activation (ΔH‡) | 10.2 | kcal/mol |
| Entropy of Activation (ΔS‡) | -1.0 | cal/mol·K |
Chiral Properties and Isomerism in Semiflexible Spirocyclic Architectures
The structure of this compound, while lacking a traditional chiral center (a carbon atom with four different substituents), can exhibit chirality depending on its conformation and substitution. The spirocyclic nature of the molecule imposes significant conformational constraints. Although the parent molecule itself is achiral, the introduction of substituents on the cyclohexane or lactone rings could create stereogenic centers, leading to enantiomers and diastereomers.
Theoretical Predictions of Molecular Structure and Electronic Properties
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound at an atomic level.
Density Functional Theory (DFT) for Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure of a molecule. scispace.com For this compound, a geometry optimization would be performed to find the lowest energy conformation (the global minimum) on the potential energy surface. nih.govepstem.net This involves calculating the forces on each atom and adjusting their positions until a stable structure with minimal energy is achieved.
Commonly used functionals, such as B3LYP, are paired with basis sets like 6-311++G(d,p) to provide a balance of accuracy and computational cost. epstem.net The output of a DFT optimization provides precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. These calculations can confirm, for example, that the cyclohexane ring adopts a chair conformation as its most stable form. nih.gov
Table 2: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation Note: This table presents typical bond lengths and angles for similar organic structures for illustrative purposes. These are not published data for this compound.
| Parameter | Type | Value |
|---|---|---|
| C=O (Lactone) | Bond Length | 1.21 Å |
| C-O (Lactone) | Bond Length | 1.35 Å |
| Cspiro-C | Bond Length | 1.54 Å |
| C-C-C (Cyclohexane) | Bond Angle | 111.5° |
| O-C=O (Lactone) | Bond Angle | 125.0° |
Time-Dependent DFT (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Visible spectra). ku.edu.np By calculating the energy difference between the ground state and various excited states, TD-DFT can predict the wavelengths at which a molecule absorbs light.
For this compound, TD-DFT calculations would identify the key electronic transitions, such as the n → π* transition associated with the carbonyl group of the lactone. The results include the excitation energies, corresponding wavelengths, and oscillator strengths, which indicate the intensity of the absorption. ku.edu.np This information is valuable for interpreting experimental spectroscopic data and understanding the molecule's photophysical properties.
Molecular Orbital and Frontier Orbital Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. chalcogen.ro The HOMO is the orbital most likely to donate electrons, while the LUMO is the orbital most likely to accept them. ku.edu.np
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. muni.cz A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. muni.czwuxiapptec.com DFT calculations can determine the energies of these orbitals and visualize their spatial distribution. For this compound, the HOMO is likely localized on the oxygen atoms of the lactone, while the LUMO is expected to be centered on the carbonyl (C=O) group, indicating the most probable sites for nucleophilic and electrophilic attack, respectively.
Table 3: Representative Frontier Orbital Energies for a Spiro-Lactone Note: The values below are illustrative and represent typical energy ranges for similar compounds.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.8 | Electron donor capability |
| LUMO | +1.5 | Electron acceptor capability |
| HOMO-LUMO Gap | 8.3 | Index of chemical stability and reactivity |
Thermodynamic Properties of Spiro-Lactone Transformations
Computational methods, particularly DFT, can be used to calculate the thermodynamic properties associated with chemical reactions involving this compound. A key transformation for a lactone is hydrolysis, a ring-opening reaction that results in a hydroxy carboxylic acid.
By calculating the total electronic energies of the reactant (spiro-lactone and water) and the product (the ring-opened acid), the enthalpy of the reaction (ΔH) can be determined. Furthermore, by performing frequency calculations, zero-point vibrational energies (ZPVE) and thermal corrections can be obtained, allowing for the calculation of the Gibbs free energy of the reaction (ΔG). A negative ΔG would indicate that the transformation is thermodynamically favorable (spontaneous) under the given conditions. These calculations provide fundamental insights into the stability of the spiro-lactone ring and its propensity to undergo specific chemical transformations.
Advanced Spectroscopic and Structural Characterization Techniques for Spiro Lactones
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise three-dimensional structure of organic molecules in solution. Through a combination of one- and two-dimensional experiments, it is possible to map the complete carbon skeleton and the relative orientation of protons.
One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).
The ¹H-NMR spectrum of 3-Oxaspiro[5.5]undecan-2-one is expected to show distinct signals for the protons on the lactone and cyclohexane (B81311) rings. The protons alpha to the carbonyl group (on C-4) and those alpha to the ring oxygen (on C-1) would appear at the most downfield positions among the aliphatic protons due to the deshielding effects of the heteroatoms. The remaining ten protons of the cyclohexane ring would typically appear as a complex multiplet in the upfield region.
The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals include the carbonyl carbon (C-2) at a significantly downfield shift (around 170-180 ppm), the spirocyclic quaternary carbon (C-6), and the carbon atom adjacent to the ring oxygen (C-1). The remaining methylene (B1212753) carbons of the cyclohexane and lactone rings would resonate in the aliphatic region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and analysis of similar structures. Actual experimental values may vary.
| Atom Position | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
|---|---|---|
| C-1 | ~ 4.2 (t) | ~ 65-75 |
| C-2 | - | ~ 170-180 |
| C-4 | ~ 2.5 (t) | ~ 30-40 |
| C-5 | ~ 1.8 (t) | ~ 35-45 |
| C-6 | - | ~ 30-40 (spiro) |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum would definitively assign each proton signal to its corresponding carbon in the cyclohexane and lactone rings, confirming the assignments made in the 1D spectra. nih.gov For this compound, this would clearly link the downfield protons at ~4.2 ppm to the C-1 carbon and the protons at ~2.5 ppm to the C-4 carbon.
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. nih.gov This is instrumental in connecting different fragments of the molecule. Key correlations for confirming the spiro-lactone structure would include:
A correlation from the protons on C-1 to the spiro carbon C-6 and the carbonyl carbon C-2.
Correlations from the protons on C-4 and C-5 to the spiro carbon C-6.
Correlations from the protons on the cyclohexane ring (C-7 and C-11) to the spiro carbon C-6.
These correlations provide unambiguous evidence for the connectivity around the spiro center and the arrangement of the lactone ring.
The spiro[5.5]undecane system is conformationally mobile. The cyclohexane ring can undergo a chair-chair interconversion, which averages the signals of the axial and equatorial protons at room temperature. Variable Temperature (VT) NMR studies can be used to probe these dynamic processes. sigmaaldrich.com
By lowering the temperature, the rate of ring inversion can be slowed sufficiently on the NMR timescale. This would lead to the observation of distinct signals for the axial and equatorial protons and carbons, which appear as averaged, often broad, signals at room temperature. acs.org The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the energy barrier for the conformational change. acs.org Such studies provide critical insight into the flexibility and preferred conformation of the spirocyclic system in solution.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful tools for identifying functional groups within a molecule.
For this compound, the most characteristic feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the six-membered lactone ring (a cyclic ester). This band is typically observed in the range of 1725-1750 cm⁻¹. spcmc.ac.in Its precise frequency can provide clues about ring strain. Another key absorption is the C-O-C stretching vibration of the ester group, which is expected to appear as a strong band in the 1250-1111 cm⁻¹ region. spcmc.ac.in The spectrum would also feature C-H stretching vibrations for the sp³-hybridized carbons just below 3000 cm⁻¹ and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the cyclohexane ring, often produce stronger signals than in IR spectroscopy, providing further information about the carbocyclic framework.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretching | 2850-3000 | Medium |
| C=O (Lactone) | Stretching | 1725-1750 | Strong |
| C-O-C (Ester) | Stretching | 1111-1250 | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. libretexts.org The wavelengths of absorption are primarily dependent on the presence of chromophores, typically systems of conjugated π-bonds. libretexts.org
The structure of this compound is a saturated aliphatic spiro-lactone. It lacks any conjugated double bonds or aromatic rings. The only chromophore present is the isolated carbonyl group of the lactone. Saturated ketones and esters exhibit a weak absorption band at long wavelengths corresponding to the formally forbidden n → π* (an electron from a non-bonding orbital on the oxygen is promoted to the anti-bonding π* orbital of the carbonyl). This transition typically occurs in the 210-220 nm region and has a very low molar absorptivity. Therefore, this compound is not expected to show significant absorption in the standard UV-Vis range (above 220 nm) and would be considered transparent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.
For this compound (molecular formula C₁₀H₁₆O₂), the molecular ion peak (M⁺) would be observed at an m/z of 168. The high-resolution mass spectrum would confirm the elemental composition. Under electron ionization (EI), the molecular ion would undergo characteristic fragmentation. Potential fragmentation pathways for spiro-lactones include:
Loss of CO: A common fragmentation for cyclic esters, leading to a fragment ion at m/z 140.
Decarboxylation (Loss of CO₂): Although less common for lactones than for acids, it could potentially occur, giving a fragment at m/z 124.
Cleavage of the Cyclohexane Ring: Saturated rings often fragment via the loss of small neutral molecules like ethylene (B1197577) (C₂H₄, loss of 28 amu) or propylene (B89431) (C₃H₆, loss of 42 amu).
Retro-Diels-Alder type reactions: Cleavage across the spiro system could lead to characteristic fragments representing the individual ring systems.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for carbonyl compounds.
The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the spiro-lactone framework.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Possible Identity of Fragment |
|---|---|
| 168 | [M]⁺ (Molecular Ion) |
| 140 | [M - CO]⁺ |
| 124 | [M - CO₂]⁺ |
| 99 | Fragmentation of lactone ring |
| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular forces that govern the packing of molecules in the crystal lattice. For spiro-lactones such as this compound and its analogs, X-ray crystallography reveals the specific spatial orientation of the spirocyclic system and the nature of the non-covalent interactions that dictate its solid-state architecture.
The crystallographic data for 3-Azaspiro[5.5]undecane-2,4-dione indicates a monoclinic crystal system with the space group P2₁/c. The unit cell parameters are detailed in the interactive data table below.
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.365 (2) |
| b (Å) | 6.2340 (12) |
| c (Å) | 14.288 (3) |
| α (°) | 90 |
| β (°) | 109.24 (3) |
| γ (°) | 90 |
| Volume (ų) | 872.1 (3) |
| Z | 4 |
The unit cell of 3-Azaspiro[5.5]undecane-2,4-dione contains four molecules (Z = 4). The packing of these molecules is primarily dictated by a network of intermolecular hydrogen bonds, which will be discussed in detail in the following section. This ordered arrangement maximizes the attractive forces between molecules, leading to a stable crystalline lattice.
Non-covalent interactions are the cornerstone of supramolecular chemistry and play a crucial role in determining the crystal packing of molecular solids. In the case of spiro-lactones and their analogs, these interactions, though weaker than covalent bonds, collectively provide the cohesive energy necessary for the formation of a stable crystal lattice.
While this compound lacks a traditional hydrogen bond donor like an N-H or O-H group, weaker C-H···O hydrogen bonds can still play a role in its crystal packing. The hydrogen atoms on the carbon atoms adjacent to the carbonyl groups can act as weak hydrogen bond donors, interacting with the oxygen atoms of the carbonyl groups on neighboring molecules.
Other Non-Covalent Interactions:
π-π Stacking: This type of interaction is not expected to be a dominant force in the crystal packing of this compound or its aza-analog, as these molecules lack significant aromatic systems.
C-H···π Interactions: Similar to π-π stacking, C-H···π interactions are also unlikely to be a major contributing factor to the crystal packing of these specific spiro-lactones due to the absence of aromatic rings.
The stability and arrangement of molecules in the solid state are therefore primarily governed by van der Waals forces and, in the case of the analog, strong hydrogen bonding. The intricate balance of these non-covalent interactions dictates the final crystal architecture.
Chemical Transformations and Reactivity of 3 Oxaspiro 5.5 Undecan 2 One and Analogues
Ring-Opening Reactions of Spiro-Lactones
The lactone moiety is a key reactive center in spiro-lactone systems, susceptible to cleavage under various conditions, leading to the formation of acyclic products.
Nucleophilic Ring-Opening Pathways
The ester linkage within the lactone ring of 3-Oxaspiro[5.5]undecan-2-one is an electrophilic site that can be attacked by various nucleophiles, resulting in ring cleavage. This process is fundamental to the degradation and synthetic manipulation of these compounds. Common nucleophilic ring-opening reactions include hydrolysis, aminolysis, and alcoholysis.
Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the lactone ring can be hydrolyzed to yield a ω-hydroxy carboxylic acid. This reaction is a common metabolic pathway for lactone-containing compounds in biological systems.
Aminolysis: Reaction with amines leads to the formation of amides. For instance, the reaction of this compound with an amine would yield a cyclohexanediacetic acid monoamide derivative.
Alcoholysis: In the presence of an alcohol and a catalyst, the lactone can undergo transesterification to form a hydroxy ester.
While specific studies on the nucleophilic ring-opening of this compound are not extensively detailed in the reviewed literature, the general reactivity of lactones suggests that it will readily undergo these transformations. The rate and extent of these reactions are influenced by factors such as the nature of the nucleophile, reaction temperature, and the presence of catalysts.
Unique Trans-Lactonization Processes in Bis-Lactone (B144190) Systems
In more complex systems containing two lactone rings, unique intramolecular reactions can occur. A notable example is the trans-lactonization process observed in certain bis-lactone systems. This intramolecular transesterification involves the ring-opening of one lactone by an internal hydroxyl group, which may have been formed from the initial ring-opening of the other lactone.
One study on a spiro bis(γ-exomethylene γ-lactone) demonstrated that its spiro structure and the subsequent trans-lactonization process can desynchronize the ring-opening of the two rings when reacting with alcohols. This allows for the selective preparation and isolation of mono-ring-opened products. Such a process highlights the intricate reactivity patterns that can emerge in multifunctional spirocyclic systems.
Reactivity of Carbonyl and Other Functional Groups in Spiro-Lactones
Beyond ring-opening, the carbonyl group of the lactone and other functional groups present in analogues of this compound are sites for various chemical transformations.
Electrophilic Additions
In unsaturated analogues of this compound, the carbon-carbon double bond is susceptible to electrophilic addition reactions. A key example is the bromolactonization of α-allyl carboxylic acids, which proceeds through an electrophilic addition mechanism to form α-spiro-γ-lactones. In this reaction, a bromine source, such as N-bromophthalimide (NBP), acts as an electrophile. The reaction is initiated by the attack of the alkene's π-electrons on the bromine atom, leading to the formation of a cyclic bromonium ion intermediate. The neighboring carboxylic acid moiety then acts as an internal nucleophile, attacking the bromonium ion to form the spiro-lactone ring. This process is a powerful method for the stereoselective synthesis of functionalized spiro-lactones.
| Reactant | Reagent | Product | Reaction Type |
| α-Allyl carboxylic acid | N-Bromophthalimide (NBP) | α-Spiro-γ-lactone | Electrophilic Addition/Lactonization |
Reduction Reactions
The carbonyl group of the lactone in this compound and its analogues can be reduced to the corresponding alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). The reduction of the lactone would yield a diol.
Furthermore, in unsaturated analogues, selective reduction of either the carbon-carbon double bond or the carbonyl group can be achieved by choosing the appropriate reducing agent and reaction conditions. For example, the catalytic hydrogenation of 3-Oxaspiro[5.5]undec-7-en-9-one over a palladium on charcoal (Pd/C) catalyst selectively reduces the carbon-carbon double bond to yield the saturated ketone, 3-Oxaspiro[5.5]undecan-9-one nih.gov.
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| 3-Oxaspiro[5.5]undec-7-en-9-one | H₂/Pd-C | 3-Oxaspiro[5.5]undecan-9-one | Catalytic Hydrogenation |
| This compound | LiAlH₄ or NaBH₄ | 1-(Hydroxymethyl)cyclohexane-1-methanol | Carbonyl Reduction |
Substitution Reactions
Spiro-lactones can be functionalized through substitution reactions, particularly when a suitable leaving group is present on the carbon framework. For instance, an α-spiro-γ-lactone containing a bromomethyl moiety can undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups at the position adjacent to the spiro center. High yields have been reported for reactions with nucleophiles such as thiophenol and benzylamine, leading to the formation of new carbon-sulfur and carbon-nitrogen bonds, respectively nii.ac.jp. These transformations are valuable for the synthesis of diverse spiro-lactone derivatives with potential biological activities nii.ac.jp.
| Reactant | Nucleophile | Product | Reaction Type |
| α-(Bromomethyl)-α-spiro-γ-lactone | Thiophenol | α-(Phenylthiomethyl)-α-spiro-γ-lactone | Nucleophilic Substitution |
| α-(Bromomethyl)-α-spiro-γ-lactone | Benzylamine | α-(Benzylaminomethyl)-α-spiro-γ-lactone | Nucleophilic Substitution |
Stability and Degradation Pathways of Spiro-Lactones
The unique structure of spiro-lactones, featuring a lactone ring fused to a spirocyclic system, gives rise to a distinct reactivity profile. The stability of these compounds is not absolute and can be significantly influenced by the surrounding chemical environment. Two primary degradation pathways are of particular importance: hydrolysis of the lactone ring and cleavage of the ketal functionality.
Factors Influencing Stability (e.g., Acidic Conditions, Hydrolysis)
The integrity of the lactone ring in spiro-lactones is highly susceptible to the pH of the medium. Both acidic and basic conditions can promote the hydrolysis of the ester linkage, leading to the opening of the lactone ring. This process is a reversible reaction, and the position of the equilibrium is dependent on the specific conditions.
Studies on analogous compounds, such as spironolactone (B1682167), have shown that the stability of the lactone ring is pH-dependent. For instance, spironolactone exhibits maximum stability in a weakly acidic environment, around pH 4.5. In more acidic or alkaline solutions, the rate of hydrolysis increases, leading to the formation of the corresponding hydroxy-carboxylic acid. This pH-dependent stability is a crucial consideration in the handling and application of spiro-lactone compounds.
The general mechanism for acid-catalyzed lactone hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Following proton transfer and elimination of a water molecule, the lactone ring is cleaved to yield the open-chain hydroxy acid.
Conversely, under basic conditions, the hydrolysis, often termed saponification, is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This also forms a tetrahedral intermediate which then collapses to break the ester bond, yielding a carboxylate and a hydroxyl group.
The stability of spiro compounds featuring a cyclohexane (B81311) ring has been noted to be generally high, even under vigorous acidic treatment. However, the presence of the lactone functionality introduces a point of susceptibility to hydrolysis that must be considered.
Table 1: Factors Affecting the Stability of Spiro-Lactones
| Factor | Effect on Stability |
| Acidic Conditions (Low pH) | Promotes hydrolysis of the lactone ring. |
| Basic Conditions (High pH) | Promotes hydrolysis (saponification) of the lactone ring. |
| Neutral Conditions | Generally more stable, but hydrolysis can still occur, albeit at a slower rate. |
| Temperature | Increased temperature generally accelerates the rate of hydrolysis. |
| Solvent | The presence of water is necessary for hydrolysis. The polarity of the solvent can also influence reaction rates. |
Decomposition via Ketal Cleavage
A significant degradation pathway for this compound and its analogs is the cleavage of the spiroketal linkage. Ketal groups are known to be stable under neutral and basic conditions but are labile in the presence of acid. The acid-catalyzed hydrolysis of the ketal results in the opening of one of the rings attached to the spiro center.
The mechanism of acid-catalyzed ketal cleavage is a well-established process. It commences with the protonation of one of the ether oxygens of the ketal by an acid. This protonation converts the alkoxy group into a good leaving group (an alcohol). The departure of the alcohol is facilitated by the neighboring oxygen atom, which donates a lone pair of electrons to form a resonance-stabilized oxonium ion intermediate. This step is often the rate-determining step of the reaction.
A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation of the resulting intermediate yields a hemiacetal and regenerates the acid catalyst. The hemiacetal is itself in equilibrium with the corresponding open-chain hydroxy ketone. In the case of this compound, this cleavage would lead to the formation of a derivative of cyclohexanone (B45756).
Prolonged exposure to acidic conditions can drive this equilibrium towards the cleavage products. The stability of the spiroketal is therefore highly dependent on the absence of acidic catalysts.
Table 2: Key Steps in the Acid-Catalyzed Ketal Cleavage of a Spiro-Lactone
| Step | Description |
| 1. Protonation | An ether oxygen of the spiroketal is protonated by an acid. |
| 2. Formation of Oxonium Ion | The protonated ether acts as a leaving group, and a resonance-stabilized oxonium ion is formed. This is the rate-determining step. |
| 3. Nucleophilic Attack | A water molecule attacks the electrophilic carbon of the oxonium ion. |
| 4. Deprotonation | The resulting intermediate is deprotonated to form a hemiacetal. |
| 5. Ring Opening | The hemiacetal is in equilibrium with the open-chain hydroxy ketone. |
Applications of Spiro Lactones in Materials Science and Organic Synthesis
Role of 3-Oxaspiro[5.5]undecan-2-one as a Versatile Synthetic Building Block and Intermediate
While specific research detailing the extensive use of this compound as a synthetic building block is not widely documented in readily available literature, the broader class of spiro-lactones serves as a valuable proxy for understanding its potential. Spiro-lactones are recognized as important structural motifs in a wide array of natural products and bioactive compounds. nih.govresearchgate.net Their synthesis and transformations are of great interest to medicinal and synthetic chemists. nih.govresearchgate.net For instance, spiro-lactones can be key intermediates in the synthesis of complex molecules due to the stereochemically defined quaternary carbon center at the spiro-junction. nih.gov The lactone ring can be opened through various nucleophilic attacks, providing access to highly functionalized carbocyclic systems. This reactivity makes them useful in the construction of intricate molecular architectures. The general reactivity of spiro-lactones suggests that this compound could be employed in similar synthetic strategies, acting as a precursor to substituted cyclohexyl acetic acid derivatives or other complex cyclic structures.
Spiro-Lactones as Monomers in Polymerization Reactions
The strained ring system of spiro-lactones makes them suitable monomers for ring-opening polymerization (ROP), a process that can lead to the formation of polyesters with unique properties.
Ring-expansion polymerization is a specific type of ring-opening polymerization where the initiator becomes part of the growing cyclic polymer chain. Spirocyclic compounds, including spiro-lactones, have been investigated as initiators for the zwitterionic ring-expansion polymerization of other cyclic monomers like β-lactones. ibm.com This method allows for the synthesis of cyclic polyesters with well-defined molecular weights. ibm.com The mechanism involves the equilibrium between zwitterionic intermediates and spiro macrocycles, enabling controlled polymerization. ibm.com While direct examples of this compound in this specific role are not prominent, the principle has been established with other spirocyclic initiators, highlighting a potential application for this class of compounds. ibm.com
Spiro-bis-lactones, which contain two lactone rings fused at a single spiro center, are particularly interesting monomers for step-growth polymerization. The presence of γ-exomethylene moieties and the spiro structure can greatly enhance the reactivity of the lactone rings towards ring-opening, enabling polymerization to occur under mild conditions. nih.govacs.orgacs.orgchemrxiv.orgchemrxiv.org For example, a spiro bis(γ-exomethylene γ-lactone) has been shown to react with diols, dithiols, and diamines to produce a variety of regioregular (AB)n copolymers with diverse functional groups. nih.govacs.orgacs.orgchemrxiv.orgchemrxiv.org This approach is advantageous as it allows for the preparation of a broad range of copolymers from a single bis-lactone (B144190) monomer. nih.govacs.orgchemrxiv.org The polymerization of a spiro bis(γ-exomethylene γ-lactone) with 1,4-butanediol, for instance, results in the formation of a polyester, as confirmed by NMR spectroscopy. nih.gov
| Comonomer | Resulting Copolymer Linkage | Polymer Type |
|---|---|---|
| Diols | Oxo-ester | Polyester |
| Dithiols | β-thioether lactone | Poly(spiro bis(β-thioether lactone)) |
| Diamines | β-hydroxy-lactame | Poly(spiro bis(β-hydroxy-lactame)) |
Spiro-lactones are valuable monomers for the synthesis of polyesters with controlled and defined molecular architectures, including cyclic polyesters and block copolymers. nih.govnih.govpolimi.itrsc.org The ring-opening polymerization of spiro-lactones can be controlled to produce polymers with specific molecular weights and low dispersity. nih.gov For example, a series of spiro-lactones based on δ-valerolactone have been designed to have finely balanced polymerizability, allowing for the facile synthesis of high molecular weight polyesters in a living fashion. nih.gov This control also enables the synthesis of triblock copolymers with a spirocyclic mid-block. nih.gov The ability to create complex polymer architectures is crucial for tailoring the material properties for specific applications. polimi.itrsc.org
Development of Advanced Materials, Including Biodegradable Networks
The polyesters derived from spiro-lactones often exhibit desirable properties for advanced materials, including biodegradability. The degradation rate of these copolymers can be influenced by their composition and chain microstructure. nih.gov For instance, copolymers of glycolide (B1360168) and ε-caprolactone show degradation rates that depend on the sequence of monomer units. nih.gov The ability to control the polymer architecture through the use of spiro-lactone monomers allows for the tuning of these properties. This makes them promising candidates for applications in biomedical fields, such as in drug delivery systems and tissue engineering, where biodegradability is a key requirement. mdpi.com
Green Chemistry Approaches in Spiro Lactone Synthesis
Utilization of Environmentally Benign Solvents, Including Water
A primary goal of green chemistry is to replace volatile and hazardous organic solvents with safer alternatives. rsc.org Water is a highly desirable solvent due to its non-toxicity, non-flammability, and abundance. However, the low solubility of many organic compounds in water presents a challenge.
Recent advancements have demonstrated the feasibility of using greener solvent systems for spiro-lactone synthesis. For instance, a sustainable electrochemical method for synthesizing β-keto spirolactones has been developed using a mixture of acetone (B3395972) and water. rsc.org This approach avoids stoichiometric chemical oxidants, relying instead on electrons for the oxidative cyclization. The method is scalable and can be adapted to a continuous flow process, further enhancing its environmental credentials. rsc.org Mechanistic studies indicate that water acts as a co-solvent and participates in the reaction by trapping a carbocation intermediate. rsc.org The use of such solvent systems significantly reduces the environmental impact associated with traditional organic synthesis. rsc.orgunimi.it
Development and Application of Sustainable Catalytic Systems
Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste. The development of sustainable catalytic systems for spiro-lactone synthesis focuses on organocatalysis, biocatalysis, phase transfer catalysis, and the use of metal-free, inexpensive catalysts.
Organocatalysis utilizes small organic molecules to catalyze reactions, avoiding the use of potentially toxic and expensive metals. An efficient organocatalytic asymmetric (ene-endo)-carbonyl-ene type cyclization has been developed using a highly acidic and confined imidodiphosphoric acid (IDPi) catalyst. acs.orgacs.org This method produces a variety of six-membered-ring homoallylic alcohols, including the related structure 1-Oxaspiro[5.5]undecan-8-ol, in good yields with excellent control over stereochemistry. acs.orgacs.org The reaction proceeds through the formation of an oxocarbenium ion, followed by a rate-limiting and enantioselective C-C bond formation. acs.org
Biocatalysis employs enzymes to perform chemical transformations, offering high selectivity under mild reaction conditions. nih.gov The synthesis of lactones via the oxidative lactonization of diols is a promising biocatalytic route. nih.gov For example, horse liver alcohol dehydrogenase (HLADH) has been used in combination with a synthetic bridged flavin cofactor to efficiently produce various lactones. This system demonstrates high product yields and can be adapted to a two-phase system (e.g., using toluene) to overcome product inhibition, allowing for higher substrate concentrations. nih.gov
Table 1: Comparison of Organocatalytic and Biocatalytic Methods for Spirocyclic Compound Synthesis
| Feature | Organocatalysis (IDPi Catalyst) acs.orgacs.org | Biocatalysis (HLADH) nih.gov |
|---|---|---|
| Catalyst Type | Imidodiphosphoric acid (IDPi) | Horse Liver Alcohol Dehydrogenase |
| Product Type | Homoallylic alcohols (e.g., 1-Oxaspiro[5.5]undecan-8-ol) | Various lactones |
| Key Advantage | High enantioselectivity and regioselectivity | Mild reaction conditions, high product yields |
| Reaction Conditions | Low temperatures (e.g., -20 °C) in solvents like chloroform | Aqueous buffer, often with a co-solvent |
| Yield | Good (e.g., 70%) | Good to excellent (up to 80% at high concentration) |
Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., aqueous and organic). wikipedia.orgptfarm.pl This is particularly useful in green chemistry as it can enable the use of water as a solvent and inorganic bases, reducing the need for anhydrous organic solvents. wikipedia.orgdalalinstitute.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports an anionic reactant from the aqueous phase into the organic phase where it can react. dalalinstitute.comoperachem.com
In the context of spiro-lactone synthesis, PTC has been effectively employed in the multi-step synthesis of complex molecules like spironolactone (B1682167). nih.govgoogle.comgoogle.com For example, in the oxidative cyclization step to form the lactone ring, a phase transfer catalyst such as tetrabutylammonium (B224687) bromide is used in conjunction with an oxidizing agent (e.g., sodium hypochlorite) and a catalyst (e.g., a TEMPO derivative) in a dichloromethane/water biphasic system. google.comgoogle.com The PTC facilitates the transfer of the oxidizing species or the substrate's anion between phases, enhancing the reaction rate and efficiency under mild conditions. ptfarm.plgoogle.com This methodology is recognized for its simplicity, use of inexpensive reagents, and environmental friendliness. ptfarm.plresearchgate.net
The use of inexpensive and readily available catalysts is a key aspect of sustainable synthesis. Non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have emerged as highly effective metal-free catalysts for a wide array of organic transformations, including cyclizations and lactonizations. tandfonline.comtandfonline.com DBU can catalyze intramolecular cyclization reactions of carboxylic acids to form lactones, often proceeding through a cascade process involving conjugate addition followed by lactonization. tandfonline.com Its advantages include mild reaction conditions, operational simplicity, and the ability to avoid transition metals. tandfonline.com
Sodium hydroxide (B78521), a bulk chemical, is often used in base-catalyzed reactions. In the context of PTC, concentrated aqueous sodium hydroxide serves as the base in the inorganic phase, allowing for the deprotonation of organic substrates at the interface before the anion is transferred to the organic phase for subsequent reaction. ptfarm.pl This approach avoids the need for more expensive and sensitive bases like metal hydrides or alkoxides, contributing to a more cost-effective and greener process.
Energy-Efficient Synthesis Methodologies
Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. nih.govresearchgate.netrsc.org By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. dergipark.org.tr This efficiency stems from the direct and rapid heating of the reaction mixture. researchgate.net
This technique has been successfully applied to the synthesis of various spiro[5.5]undecane derivatives. dergipark.org.trmdpi.com For example, the reaction between dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one, catalyzed by triethylamine, produces a spiro[5.5]undecane-1,5,9-trione. Under microwave irradiation (200 W, 40 °C), the reaction is complete in 15 minutes with a high yield, whereas the conventional method at room temperature requires 2-3 hours. dergipark.org.tr This rapid, energy-efficient process highlights the potential of microwave chemistry for the sustainable synthesis of complex spirocyclic structures. nih.govdergipark.org.tr
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Spiro[5.5]undecane Derivative dergipark.org.tr
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Heating Method | Room Temperature | Microwave Irradiation (200 W) |
| Reaction Time | 2–3 hours | 15 minutes |
| Temperature | Ambient | 40 °C |
| Yield | Not specified, but lower | Up to 98% |
| Energy Efficiency | Lower | Higher |
Ultrasonic Irradiation in Chemical Transformations
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a potent green chemistry tool for accelerating reaction rates, improving yields, and enabling milder process conditions. The underlying principle of sonochemistry is acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-intensity ultrasound (typically 20-100 kHz). This collapse generates localized "hot spots" with transient temperatures and pressures reaching up to 5000 K and 1000 atm, respectively, creating a unique environment for chemical reactivity.
While specific studies on the ultrasound-assisted synthesis of 3-Oxaspiro[5.5]undecan-2-one are not extensively documented, the principles can be applied to its logical synthetic precursor, Spiro[5.5]undecan-2-one, via the Baeyer-Villiger oxidation. This reaction is a cornerstone in converting cyclic ketones to lactones. wikipedia.orgnrochemistry.comorganic-chemistry.org The application of ultrasound can significantly enhance the efficiency of such oxidations.
Research into sonochemical transformations has demonstrated several key benefits:
Rate Acceleration: The extreme conditions within the collapsing bubbles dramatically increase reaction kinetics, often reducing reaction times from hours to minutes.
Improved Yields: Ultrasound can enhance mass transfer and disrupt solid catalyst surfaces, leading to more efficient conversions and higher product yields.
Milder Conditions: The energy provided by sonication often allows reactions to proceed at lower temperatures and pressures, reducing energy consumption and the formation of unwanted byproducts.
The table below summarizes comparative data from studies on related transformations, illustrating the typical enhancements observed with ultrasonic irradiation.
| Reaction Type | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|
| Three-component spiro-oxindole synthesis | Conventional (Stirring) | 4 h | 80 | rsc.org |
| Ultrasonic Irradiation (in water) | 1 h | 96 | rsc.org | |
| Three-component spiro[pyranoquinoline-indoline]dione synthesis | Conventional (Catalyst, Reflux) | 3 h | 78 | nih.gov |
| Ultrasonic Irradiation (Catalyst, 50°C) | 5 min | 92 | nih.gov | |
| Baeyer-Villiger Oxidation of Cycloheptanone | Conventional (rt) | 5 days | ~90 (Comparable) | researchgate.net |
| Microwave Irradiation* | 3 min | researchgate.net |
*Microwave irradiation is another energy-input method that, like ultrasound, dramatically reduces reaction times.
For the synthesis of this compound, applying ultrasonic irradiation to the Baeyer-Villiger oxidation of Spiro[5.5]undecan-2-one could similarly reduce reaction times and potentially allow for the use of greener oxidizing agents or solvent systems.
Implementation of One-Pot and Multi-Component Reaction Strategies for Streamlined Syntheses
One-pot syntheses and multi-component reactions (MCRs) represent a paradigm shift in chemical production, aligning perfectly with the principles of green chemistry. tcichemicals.com These strategies involve the sequential formation of multiple chemical bonds in a single reaction vessel, either by adding reagents stepwise without isolating intermediates (one-pot) or by combining three or more starting materials simultaneously (MCR). tcichemicals.comorganic-chemistry.org This approach offers substantial benefits, including:
Atom and Step Economy: By minimizing intermediate isolation and purification steps, these methods reduce solvent usage, energy consumption, and chemical waste.
Novel Molecular Scaffolds: MCRs, in particular, allow for the rapid assembly of complex molecular architectures from simple, readily available precursors. nih.gov
The synthesis of spirocyclic systems is particularly well-suited to these streamlined strategies. Tandem reactions, a type of one-pot process where subsequent reactions are triggered by the formation of a reactive intermediate, have been effectively used to construct spiro-lactone frameworks. rsc.org For example, a one-pot sequence might involve a Michael addition to form a key intermediate, followed by an intramolecular cyclization and subsequent lactonization.
A hypothetical one-pot synthesis of this compound could be envisioned starting from cyclohexanone (B45756) and a suitable Michael acceptor. A tandem sequence could first form the spirocyclic ketone scaffold, which would then undergo an in-situ Baeyer-Villiger oxidation to yield the final spiro-lactone product without the need for isolating the ketone intermediate.
The following table showcases examples of MCRs and tandem reactions used to generate complex spirocyclic structures, highlighting the efficiency of these methods.
| Reaction Strategy | Components/Starting Material | Key Transformation | Product Type | Reference |
|---|---|---|---|---|
| Three-Component Reaction | Isatin, 4-hydroxy-2(1H)-quinolone, malononitrile | Knoevenagel-Michael-Cyclization | Spiro[pyranoquinoline-indoline]dione | nih.gov |
| Tandem Reaction | Meldrum's acid, α,β-unsaturated ketone | Michael addition-oxime formation-nucleophilic cyclization | Spiro-3,4-dihydro-2H-pyrrole | |
| Tandem Reaction | Nitroarenes, Alkenes, CO | Reduction-diazotization-Heck-carbonylation-cyclization | Enantioenriched Spirolactones | rsc.org |
| Multi-Component Reaction | Aldehyde, β-keto ester (2 eq.), ammonia | Hantzsch Dihydropyridine Synthesis | 1,4-Dihydropyridine | nih.gov |
By leveraging the power of one-pot and multi-component strategies, the synthesis of this compound and related spiro-lactones can be made significantly more efficient and sustainable, reducing the environmental footprint while enabling rapid access to these important chemical structures.
Future Research Directions in 3 Oxaspiro 5.5 Undecan 2 One Chemistry
Development of Novel and Highly Selective Synthetic Routes with Optimal Atom Economy
The synthesis of spirocyclic systems, including 3-Oxaspiro[5.5]undecan-2-one, is an area ripe for advancement. While traditional methods like Robinson annelation have been used for constructing spiro[5.5]undecane cores, future research will prioritize the development of more efficient and sustainable synthetic strategies. semanticscholar.org The focus will be on maximizing atom economy, reducing step counts, and achieving high levels of stereoselectivity.
Emerging strategies are expected to leverage catalytic asymmetric reactions to control the formation of the spirocyclic center. acs.org For instance, the application of organocatalysis, which has proven effective in asymmetric spiroketalization reactions, could provide a direct and enantioselective route to the this compound core. The use of strong and confined Brønsted acid catalysts, such as imidodiphosphorimidates (IDPi), has shown promise in related carbonyl-ene type cyclizations, suggesting their potential applicability in synthesizing derivatives of the target scaffold with high regio- and enantioselectivity. acs.orgacs.org
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic Asymmetric Cyclization | Use of chiral catalysts (organocatalysts, transition metals) to induce stereoselectivity. acs.org | High enantiomeric purity; direct access to specific stereoisomers. | Catalyst design; optimization of reaction conditions. |
| Tandem/Cascade Reactions | Multi-step transformations in a single pot without isolating intermediates. | Increased efficiency; reduced solvent waste; improved atom economy. | Discovery of new cascade sequences; substrate scope expansion. |
Deeper Mechanistic Understanding Through Advanced Integrated Experimental and Computational Modeling
A profound understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for the rational design of new synthetic methods and applications. Future research will increasingly integrate sophisticated computational modeling with advanced experimental techniques to elucidate these mechanisms in detail.
Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, identify transition states, and predict the origins of stereoselectivity. acs.org These theoretical predictions can then be corroborated by experimental data. For example, studies on related spiro[5.5]undecane systems have used computational methods to analyze conformational preferences, which are critical for understanding their reactivity.
Experimentally, techniques such as in-situ reaction monitoring using spectroscopy (NMR, IR) and kinetic isotope effect studies can provide crucial insights into reaction intermediates and rate-determining steps. acs.org Combining these experimental observations with computational models creates a powerful synergistic approach. This integrated strategy will enable a detailed understanding of the catalytic cycles involved in asymmetric syntheses and the factors controlling the diverse reactivity of the spiro-lactone core. acs.orgacs.org
Table 2: Integrated Workflow for Mechanistic Investigation
| Stage | Experimental Technique | Computational Method | Objective |
|---|---|---|---|
| Initial Screening | High-throughput screening of catalysts and conditions. | Molecular mechanics to assess steric and electronic factors. | Identify promising reaction conditions. |
| Pathway Elucidation | In-situ NMR/IR spectroscopy to detect intermediates. | DFT calculations to map potential energy surfaces and locate transition states. acs.org | Determine the step-by-step reaction pathway. |
| Selectivity Analysis | Chiral HPLC/GC to measure enantiomeric ratios. acs.org | Quantum mechanics/molecular mechanics (QM/MM) modeling of catalyst-substrate interactions. | Understand the origin of stereo- and regioselectivity. |
| Validation | Kinetic isotope effect studies. acs.org | Transition state analysis and vibrational frequency calculations. | Confirm the rate-determining step and transition state geometry. |
Exploration of Undiscovered Chemical Transformations and Derivatizations of the Spiro-Lactone Core
The this compound scaffold possesses multiple sites for chemical modification, offering vast opportunities for creating a diverse library of novel compounds. Future research will focus on exploring new chemical reactions to functionalize both the lactone and the cyclohexane (B81311) rings, unlocking access to molecules with potentially valuable biological or material properties.
The lactone ring is a key functional handle. Its ring-opening under various nucleophilic conditions can yield a range of functionalized cyclohexyl carboxylic acid derivatives. These derivatives, featuring a quaternary carbon center, are valuable building blocks in organic synthesis. Furthermore, selective reductions, oxidations, and rearrangements of the lactone could lead to other unique spirocyclic systems.
Derivatization of the cyclohexane ring is another promising avenue. Drawing inspiration from the synthesis of related heterospiro[5.5]undecanes, where nitrogen or sulfur atoms are incorporated into the spirocyclic framework, similar strategies can be applied to create novel analogues of this compound. semanticscholar.orgnih.gov The introduction of various substituents onto the carbocyclic ring could systematically tune the molecule's steric and electronic properties.
Design and Synthesis of Innovative Materials Utilizing this compound and its Derivatives as Advanced Scaffolds
The rigid, three-dimensional structure of the spiro[5.5]undecane framework makes it an excellent scaffold for the construction of advanced materials. Future research will explore the incorporation of this compound and its derivatives into polymers, liquid crystals, and other functional materials.
Ring-opening polymerization (ROP) of the lactone moiety is a particularly attractive strategy for creating novel biodegradable polyesters. The resulting polymers would feature a repeating unit containing a cyclohexane ring, which could impart unique thermal and mechanical properties, such as a higher glass transition temperature and increased rigidity compared to linear aliphatic polyesters.
The well-defined stereochemistry of the spiro center can be exploited to create chiral materials for applications in enantioselective separations or as chiral ligands in asymmetric catalysis. By functionalizing the core scaffold with specific recognition motifs or electronically active groups, it may be possible to develop novel sensors, molecular switches, or components for organic electronic devices. The conformational stability of the spiro[5.5]undecane system is expected to play a key role in dictating the macroscopic properties of these materials.
Table 3: Potential Material Applications of the this compound Scaffold
| Material Class | Synthetic Strategy | Key Feature from Scaffold | Potential Application |
|---|---|---|---|
| Biodegradable Polyesters | Ring-Opening Polymerization (ROP) | Lactone functionality; inherent chirality. | Medical implants; drug delivery systems; sustainable packaging. |
| Chiral Stationary Phases | Covalent attachment to a solid support (e.g., silica). | Rigid, well-defined chiral structure. | Enantioselective chromatography (HPLC). |
| Functional Polymers | Copolymerization of functionalized derivatives. | Rigid spirocyclic backbone. | High-performance plastics; membranes with selective permeability. |
| Liquid Crystals | Attachment of mesogenic units. | Anisotropic molecular shape. | Display technologies; optical sensors. |
Q & A
Q. What are the optimal synthetic routes for 3-Oxaspiro[5.5]undecan-2-one, and how do reaction conditions influence yield and purity?
The synthesis of this compound typically involves a multi-step process. A validated method includes:
- Step 1 : Condensation of 2H-tetrahydropyran-4-carboxaldehyde with methyl vinyl ketone in benzene, catalyzed by phosphoric acid at 80°C, yielding 3-Oxaspiro[5.5]undec-7-en-9-one (72% yield) .
- Step 2 : Hydrogenation of the unsaturated intermediate using a Pd/C catalyst under H₂ pressure in ethyl acetate, achieving 81% yield of the saturated product .
Critical factors include temperature control during condensation to prevent side reactions and catalyst activity during hydrogenation. Impurities often arise from incomplete hydrogenation, necessitating purification via distillation or chromatography.
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals of the spirocyclic ether protons (δ 1.2–2.5 ppm for cyclohexane ring protons and δ 3.5–4.5 ppm for oxolane ring protons) .
- ¹³C NMR : The carbonyl carbon (C=O) typically appears at δ 170–175 ppm, while sp³ carbons in the ether and cyclohexane rings resonate between δ 20–80 ppm .
- GC-MS : Use electron ionization (EI) to confirm molecular ion peaks (e.g., m/z 168 for the parent ion) and fragmentation patterns indicative of the spiro structure .
Advanced Research Questions
Q. How does the spirocyclic structure of this compound influence its reactivity in ring-opening or functionalization reactions?
The spirocyclic framework imposes steric constraints that direct reactivity. For example:
- Hydrogenation : The unsaturated analog (undec-7-en-9-one) undergoes selective hydrogenation at the cyclohexene moiety, leaving the oxolane ring intact due to steric protection .
- Functionalization : Derivatives like 1,4,9-triazaspiro[5.5]undecan-2-one (METTL3 inhibitors) are synthesized via SNAr reactions, where the spiro structure stabilizes transition states through conformational rigidity . Computational docking studies (e.g., using PDB 7O2F) reveal hydrogen bonding between the spiro scaffold and enzyme active sites .
Q. What strategies can mitigate discrepancies in reported synthetic yields of this compound derivatives?
- Catalyst Optimization : Replace Pd/C with PtO₂ for hydrogenation to reduce side-product formation.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) in SNAr reactions to enhance nucleophilicity and reaction rates .
- Reaction Monitoring : Employ in-situ FTIR or HPLC to track intermediate formation and adjust reaction times dynamically .
Q. How can computational modeling predict the bioactivity of this compound derivatives as enzyme inhibitors?
- Molecular Docking : Use software like AutoDock Vina to simulate binding interactions. For METTL3 inhibitors, the spiro scaffold forms hydrogen bonds with Gln550 and hydrophobic contacts with Phe534 .
- QM/MM Simulations : Analyze transition states in enzyme-substrate complexes to optimize inhibitor design. For example, replacing ether oxygen with lactam groups improves binding affinity by 10-fold .
Q. What analytical challenges arise in distinguishing this compound from structurally similar spiroketones?
- Chromatographic Separation : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, as seen in analogs like 3,4-difluoro-1,5-dioxaspiro[5.5]undecan-2-one .
- X-ray Crystallography : Resolve ambiguous NMR signals by determining crystal structures. For example, spiro[5.5] systems exhibit distinct torsion angles (e.g., 55° between rings) .
Methodological and Safety Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of vapors (similar to undecan-2-one, which has acute oral toxicity LD₅₀ > 2000 mg/kg) .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye irritation (classified as Xi; R36/37/38) .
- Waste Disposal : Neutralize acidic byproducts (e.g., from phosphoric acid catalysis) with NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
